molecular formula C5H7BO2S B173879 (2-Methylthiophen-3-yl)boronic acid CAS No. 177735-10-3

(2-Methylthiophen-3-yl)boronic acid

Cat. No. B173879
Key on ui cas rn: 177735-10-3
M. Wt: 141.99 g/mol
InChI Key: IOZXRAJFXAKLNI-UHFFFAOYSA-N
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Patent
US07612067B2

Procedure details

To a solution of 4,4,5,5-tetramethyl-2-(2-methyl-thiophen-3-yl)-[1,3,2]dioxaborolane (1.52 g, 6.78 mmol), acetone (15 mL) and water (15 mL) is added NaIO4 (2.90 g, 13.56 mmol). The solution is stirred at ambient temperature for 24 hours, then heated to a reflux for 24 hours. The solution is concentrated dissolved in EtOAc (1450 mL), washed with water (100 mL), dried over MgSO4, filtered and concentrated to furnish the title compound (0.75 g, 5.49 mmol, 78%). 1H NMR (CDCl3), δ 2.93 (s, 3H), 7.10 (d, J=5.3 Hz, 1H), 7.51 (d, 5.3 Hz, 1H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:13]=[CH:12][S:11][C:10]=2[CH3:14])[O:3]1.CC(C)=O>O>[CH3:14][C:10]1[S:11][CH:12]=[CH:13][C:9]=1[B:4]([OH:5])[OH:3]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(SC=C1)C)C
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Name
NaIO4
Quantity
2.9 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (1450 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1SC=CC1B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.49 mmol
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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